4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid

medicinal chemistry scaffold design regioisomer differentiation

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid (CAS 1802178-67-1) is a heterocyclic building block of molecular formula C₉H₉NO₄ (MW 195.17 g/mol) featuring a fused furo[3,2-c]azepine core bearing a 4-oxo group and a 3-carboxylic acid substituent. This scaffold belongs to the broader furoazepine class, which has demonstrated biological relevance through arginine vasopressin (AVP) receptor antagonism and copper-chelating tyrosinase inhibition.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 1802178-67-1
Cat. No. B2569159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid
CAS1802178-67-1
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESC1CC2=C(C(=CO2)C(=O)O)C(=O)NC1
InChIInChI=1S/C9H9NO4/c11-8-7-5(9(12)13)4-14-6(7)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13)
InChIKeyXMAFHZFPHLWMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid (CAS 1802178-67-1): Core Scaffold Identity and Procurement Baseline


4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid (CAS 1802178-67-1) is a heterocyclic building block of molecular formula C₉H₉NO₄ (MW 195.17 g/mol) featuring a fused furo[3,2-c]azepine core bearing a 4-oxo group and a 3-carboxylic acid substituent . This scaffold belongs to the broader furoazepine class, which has demonstrated biological relevance through arginine vasopressin (AVP) receptor antagonism [1] and copper-chelating tyrosinase inhibition [2]. The compound is commercially available as a research-grade fine chemical (MDL No. MFCD31421439) .

Why Generic Substitution Fails for 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid: Regioisomeric, Oxidation-State, and Scaffold Constraints


Within the furoazepine chemical space, subtle structural variations produce functionally divergent outcomes. The 4-oxo group introduces a specific hydrogen-bond acceptor pattern and electronic distribution absent in the fully reduced 4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (CAS 2137883-65-7) . The position of the carboxylic acid (C-3 vs. C-2) in regioisomers such as 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid (CAS 2225144-77-2) dictates distinct pharmacophoric geometry . Furthermore, the [3,2-c] ring fusion topology differs fundamentally from the [3,2-b] isomer (CAS 180340-64-1), altering the spatial orientation of the carboxylic acid relative to the azepine nitrogen . In the absence of direct comparative biological data for each analog, selection cannot rely on assumed interchangeability; the identity and purity of the exact regioisomer and oxidation state must be verified analytically .

Quantitative Differentiation Evidence for 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid (CAS 1802178-67-1)


Regioisomeric Carboxylic Acid Position Defines Pharmacophoric Geometry Relative to the C-2 Carboxylic Acid Analog

The target compound places the carboxylic acid at position 3 of the furo[3,2-c]azepine ring system, whereas the commercially available regioisomer 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid (CAS 2225144-77-2) bears the acid at position 2 . Both share the molecular formula C₉H₉NO₄ (MW 195.17) and the 4-oxo oxidation state, but the carboxylic acid vector emerges from the furan ring (C-2) vs. the azepine-fused carbon (C-3), producing markedly different hydrogen-bond donor/acceptor geometries . This positional difference is non-trivial for target engagement, as demonstrated in the related thieno[3,2-b]azepine AVP antagonist series where substitution position critically modulated V1/V2 receptor subtype selectivity [1].

medicinal chemistry scaffold design regioisomer differentiation

4-Oxo Oxidation State Distinguishes Target from Fully Reduced 4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (CAS 2137883-65-7)

The target compound (C₉H₉NO₄, MW 195.17) bears a ketone at position 4, whereas the fully reduced analog 4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (CAS 2137883-65-7) lacks this oxo substituent (C₉H₁₁NO₃, MW 181.19) . The 4-oxo group introduces: (i) a hydrogen-bond acceptor capable of engaging catalytic residues or backbone amides; (ii) altered electron density across the conjugated furan-azepine system; and (iii) an increase in molecular weight of ~14 g/mol with a concomitant change in molecular formula reflecting the formal oxidation . In the broader furo[3,2-c]azepine class, the 4-thione analog T4FAT (CAS 478047-92-6) demonstrated copper-chelating activity dependent on the thioamide group at position 4, confirming that the nature of the 4-position substituent is critical for bioactivity [1].

oxidation state hydrogen bonding physicochemical properties

Furo[3,2-c] vs. Furo[3,2-b] Ring Fusion Topology Alters Scaffold Geometry Relative to 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid (CAS 180340-64-1)

The target compound features a furo[3,2-c]azepine ring fusion, whereas the commercially available analog 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid (CAS 180340-64-1) possesses a furo[3,2-b]azepine topology . Both share C₉H₉NO₄ (MW 195.17) and contain an oxo group and a carboxylic acid, but the ring fusion pattern dictates the spatial relationship between the furan oxygen, azepine nitrogen, and carboxylic acid. In the [3,2-c] series, the furan and azepine rings share the C(3a)-C(7a) bond, whereas in the [3,2-b] series, the fusion occurs across a different bond, resulting in distinct three-dimensional conformations . The concept of scaffold-dependent bioactivity is supported by the Cho et al. study where furoazepine, thienoazepine, and pyrroloazepine scaffolds within the same substitution series exhibited differential AVP antagonism potency [1].

scaffold topology ring fusion bioisosterism

Absence of 7,7-Dimethyl Substitution Differentiates Target from the Bulkier 7,7-Dimethyl-4-oxo Analog (CAS 2060000-52-2)

The target compound (CAS 1802178-67-1, C₉H₉NO₄, MW 195.17) is unsubstituted at the 7-position of the azepine ring, whereas the analog 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid (CAS 2060000-52-2, C₁₁H₁₃NO₄, MW 223.23) carries a gem-dimethyl group at C-7 . The gem-dimethyl substitution increases molecular weight by 28.06 g/mol, adds significant steric bulk adjacent to the azepine nitrogen, and elevates calculated logP. In related azepine medicinal chemistry programs, gem-dimethyl substitution at analogous positions has been shown to modulate metabolic stability, reduce CYP-mediated N-dealkylation, and alter conformational preferences of the seven-membered ring [1]. The unsubstituted target compound provides a less sterically hindered scaffold for further derivatization, including N-alkylation or elaboration at the 7-position .

steric bulk lipophilicity CYP metabolism

Recommended Research and Industrial Application Scenarios for 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid


Scaffold for Fragment-Based Drug Discovery Targeting AVP Receptors or Related GPCRs

The furo[3,2-c]azepine scaffold class has validated biological relevance through the work of Cho et al., who demonstrated that furoazepine derivatives exhibit potent antagonism of [³H]-AVP specific binding at V1 (rat liver) and V2 (rat kidney, recombinant human CHO) receptors [1]. The target compound, with its 4-oxo-3-carboxylic acid substitution pattern, provides a structurally defined, commercially available starting point for fragment growth or structure-activity relationship (SAR) exploration. Its molecular weight (195.17 g/mol) and the presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (4-oxo) align with fragment-based screening requirements. Users should note that no direct receptor binding data exist for this specific compound; its suitability for a given target must be established experimentally.

Copper-Chelating Pharmacophore Design Inspired by T4FAT Class Activity

The furo[3,2-c]azepine scaffold has demonstrated copper-chelating capability through the 4-thione analog T4FAT, which chelated copper ions at equimolar concentrations and inhibited tyrosinase in a non-competitive manner, achieving 30-fold greater potency than kojic acid in B16F10 melanogenesis assays [2]. While the target compound bears a 4-oxo group rather than the 4-thione essential for copper chelation in T4FAT, the 3-carboxylic acid may serve as an alternative metal-coordinating moiety. Researchers exploring metalloenzyme inhibition (tyrosinase, carbonic anhydrase, matrix metalloproteinases) may evaluate this compound as a ligand scaffold, with the carboxylic acid providing a potential metal-binding handle distinct from the thione mechanism.

Cytotoxicity Screening in Oncology Research Using the Furoazepine Scaffold

The broader furoazepine class has been evaluated for cytotoxicity: Martínez et al. reported the regio- and stereoselective synthesis of furo, thieno, and benzazetoazepines and studied their cytotoxic activity across five cell lines, observing activities consistent with bioisosteric replacement principles [3]. The target compound, as an unsubstituted 4-oxo-3-carboxylic acid derivative, provides a baseline scaffold for cytotoxicity profiling. Its structural simplicity relative to 7,7-dimethyl or N-substituted analogs makes it suitable as a reference point for establishing scaffold-level cytotoxicity before SAR expansion. No cell-line-specific IC₅₀ data are available for this exact compound.

Synthetic Intermediate for Derivatization via Mannich Reaction or Amide Coupling

The 3-carboxylic acid functionality enables straightforward derivatization through amide bond formation with primary or secondary amines, while the azepine NH (position 5) remains available for N-functionalization. Vendor documentation indicates that Mannich base derivatives of this compound have been synthesized for anticancer evaluation . The unsubstituted 7-position allows for further structural elaboration. Researchers requiring a well-characterized, single-regioisomer starting material for library synthesis should verify identity by CAS number (1802178-67-1) and purity specifications (typically ≥95%) upon procurement .

Quote Request

Request a Quote for 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.